![molecular formula C10H20N2O8S2 B561762 N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea CAS No. 550325-50-3](/img/structure/B561762.png)

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

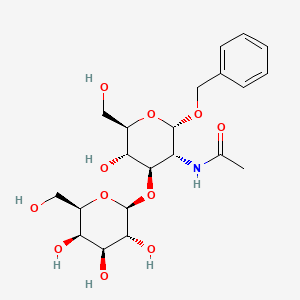

N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a chemical compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.40 . It is also known as Methanesulfonothioic Acid S-[2-[[ (β-D-Galactopyranosylamino)carbonyl]amino]ethyl] Ester or MTS-5-Galactose . This compound is used in proteomics research .

Physical and Chemical Properties Analysis

N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea appears as a white solid . It is soluble in DMSO and methanol . The melting point is between 145-149°C .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biological Activities

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea is explored in scientific research primarily for its potential as an enzyme inhibitor and its role in various biological activities. Studies have focused on the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea, which is significant in various medical and agricultural contexts. Urease inhibitors, like the compound , are investigated for their potential to treat diseases related to Helicobacter pylori infections in the stomach and urinary tract infections caused by urease-producing bacteria. The research also extends to agricultural applications, where urease inhibitors can help reduce the volatilization of ammonia from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution (Kosikowska & Berlicki, 2011).

Agricultural Enhancements

In the agricultural sector, the focus is on enhancing the efficiency of urea fertilizers. Urea-based fertilizers are crucial for modern agriculture but are associated with several challenges, including high volatility and susceptibility to leaching, leading to environmental concerns such as eutrophication and greenhouse gas emissions. Research into compounds like this compound as urease inhibitors aims to mitigate these issues by slowing the hydrolysis of urea in the soil, thereby reducing nitrogen loss and enhancing the availability of nitrogen to plants (Bremner, 1995).

Environmental and Industrial Applications

The compound's potential extends to environmental applications, where it could play a role in reducing the environmental footprint of agricultural practices by decreasing the volatilization of ammonia from urea fertilizers. This not only contributes to more sustainable agricultural practices but also to the reduction of air and water pollution. Industrial applications are also explored, particularly in the synthesis of polymers and other chemicals where the inhibition of urease or the specific interactions of urea derivatives can be beneficial (Alexander & Helm, 1990).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5?,6-,7-,8?,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSWDDMEGXWJSC-RNQHSHRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)N[C@H]1C([C@H]([C@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675622 |

Source

|

| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550325-50-3 |

Source

|

| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)